molecular formula C17H15N3O3S B11372255 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11372255
M. Wt: 341.4 g/mol
InChI Key: RREUPKXYZDDYSR-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a thiadiazole ring, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Chemical Reactions Analysis

3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups and the thiadiazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the thiadiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide include:

These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the thiadiazole ring in this compound distinguishes it from other benzamide derivatives, contributing to its unique chemical and biological properties.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H15N3O3S/c1-22-13-8-6-11(7-9-13)15-18-17(24-20-15)19-16(21)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,19,20,21)

InChI Key

RREUPKXYZDDYSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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